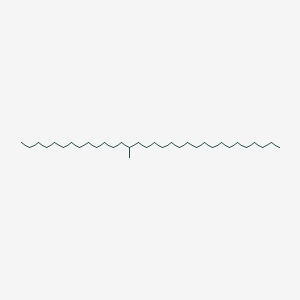

14-Methyldotriacontane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

14-Methyldotriacontane is a long-chain hydrocarbon with the molecular formula C₃₃H₆₈. It is a methyl-branched alkane, specifically a dotriacontane with a methyl group at the 14th carbon position. This compound is found in various natural sources, including the cuticular hydrocarbons of insects and the waxy coatings of plants .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 14-Methyldotriacontane typically involves the coupling of smaller hydrocarbon fragments. One common method is the catalytic hydrogenation of unsaturated precursors. The reaction conditions often include high temperatures and pressures, along with the use of catalysts such as palladium or platinum on carbon .

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, followed by purification processes such as distillation and chromatography. The compound can also be synthesized through chemical processes involving the polymerization of smaller hydrocarbons .

Analyse Des Réactions Chimiques

Types of Reactions: 14-Methyldotriacontane primarily undergoes reactions typical of alkanes, including:

Oxidation: This reaction can produce alcohols, aldehydes, and carboxylic acids.

Reduction: Although less common, reduction can lead to the formation of smaller hydrocarbons.

Substitution: Halogenation reactions, particularly with chlorine and bromine, can occur under specific conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.

Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and metal catalysts like palladium or platinum.

Substitution: Halogenation typically requires ultraviolet light (UV) or heat to initiate the reaction.

Major Products:

Oxidation: Alcohols, aldehydes, and carboxylic acids.

Reduction: Smaller hydrocarbons.

Substitution: Halogenated alkanes.

Applications De Recherche Scientifique

14-Methyldotriacontane has several applications in scientific research:

Chemistry: Used as a standard in gas chromatography for the analysis of complex hydrocarbon mixtures.

Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection against desiccation.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.

Industry: Utilized in the formulation of waxes and lubricants.

Mécanisme D'action

The mechanism of action of 14-Methyldotriacontane is primarily related to its physical properties rather than specific biochemical interactions. As a long-chain hydrocarbon, it forms a hydrophobic barrier that can protect surfaces from water and microbial penetration. In biological systems, it may interact with lipid membranes, influencing their fluidity and permeability .

Comparaison Avec Des Composés Similaires

Dotriacontane: A straight-chain alkane with 32 carbon atoms.

10-Methyldotriacontane: Another methyl-branched alkane with the methyl group at the 10th position.

15-Methyltritriacontane: A longer-chain alkane with a methyl group at the 15th position.

Uniqueness: 14-Methyldotriacontane is unique due to its specific branching at the 14th carbon, which can influence its physical properties and interactions with other molecules. This branching can affect its melting point, solubility, and reactivity compared to its straight-chain and differently branched counterparts .

Propriétés

Numéro CAS |

58349-84-1 |

|---|---|

Formule moléculaire |

C33H68 |

Poids moléculaire |

464.9 g/mol |

Nom IUPAC |

14-methyldotriacontane |

InChI |

InChI=1S/C33H68/c1-4-6-8-10-12-14-16-17-18-19-20-22-24-26-28-30-32-33(3)31-29-27-25-23-21-15-13-11-9-7-5-2/h33H,4-32H2,1-3H3 |

Clé InChI |

DOIBTVCEXBAWIB-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl cyano[(E)-phenyldiazenyl]acetate](/img/structure/B14614070.png)

![(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614082.png)

![3-{[(1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile](/img/structure/B14614119.png)

![5,6,7-Trimethylbenzo[c]acridine](/img/structure/B14614124.png)

![Ethanone, 1-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14614136.png)

![Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane](/img/structure/B14614161.png)